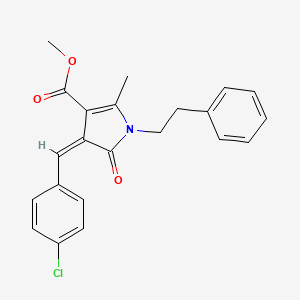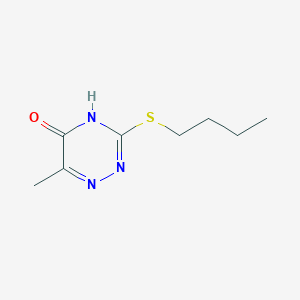
(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile is a synthetic organic compound that features a quinazolinone core linked to a pyridine ring via a propenenitrile bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling with Pyridine: The quinazolinone core is then coupled with a pyridine derivative through a propenenitrile bridge. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential use as an anti-cancer or anti-inflammatory agent.
Biochemistry: Studied for its interactions with biological macromolecules.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in drug development.
Mechanism of Action
The mechanism of action of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzymes or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Pyridine Derivatives: Compounds with similar pyridine rings.
Uniqueness
Structural Features: The combination of a quinazolinone core with a pyridine ring via a propenenitrile bridge is unique.
Functional Properties: The specific electronic and steric properties imparted by this structure may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C16H10N4O |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H10N4O/c17-10-12(9-11-5-7-18-8-6-11)15-19-14-4-2-1-3-13(14)16(21)20-15/h1-9H,(H,19,20,21)/b12-9+ |
InChI Key |
IBKNNPJKKTYJMF-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=NC=C3)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=NC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15035581.png)
![Dimethyl 4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15035601.png)
![5-chloro-2-methoxy-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15035609.png)


![14-butylsulfanyl-13-cyclohexyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15035628.png)
![Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B15035635.png)
![(5Z)-5-({3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15035646.png)
![2-methyl-2-(prop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B15035648.png)

![(3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B15035653.png)
![N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B15035655.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035666.png)
![4-(2-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B15035681.png)
